molecular formula C4H2ClF3N2O3S B2701496 [5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanesulfonyl chloride CAS No. 2126179-08-4

[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanesulfonyl chloride

Cat. No.: B2701496
CAS No.: 2126179-08-4
M. Wt: 250.58
InChI Key: YWUDVSYEQHSQOH-UHFFFAOYSA-N
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Description

“(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride” is a complex organic compound. It contains a trifluoromethyl group (CF3), an oxadiazole ring, and a methanesulfonyl chloride group . Trifluoromethyl groups are known for their importance in pharmaceutical and agrochemical products due to their enhanced lipophilicity, metabolic stability, and pharmacokinetic properties .


Molecular Structure Analysis

The molecular structure of “(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride” is complex, with several functional groups. The trifluoromethyl group (CF3) is a strong electron-withdrawing group. The oxadiazole ring is a heterocyclic compound containing two nitrogen atoms and one oxygen atom. The methanesulfonyl chloride group contains a sulfur atom bonded to a chlorine atom and a methyl group .


Chemical Reactions Analysis

Methanesulfonyl chloride is a precursor to many compounds because it is highly reactive . It is an electrophile, functioning as a source of the “CH3SO2+” synthon . Methanesulfonyl chloride is mainly used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base . Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound .

Scientific Research Applications

Synthesis of Fused s-Triazoles

One notable application involves the synthesis of fused s-triazoles from 2-methanesulfonyl-5-phenyl-1,3,4-oxadiazole and binucleophilic reagents through intramolecular ring transformation. This process yields complex heterocyclic compounds, demonstrating the role of methanesulfonyl-containing reagents in facilitating novel synthetic pathways for the construction of fused heterocycles, which are valuable in medicinal chemistry and materials science (Sasaki, Ohno, & Ito, 1984).

Conformations and Self-association

Another area of research focuses on the structure and self-association of compounds similar to the trifluoromethylsulfonyl motif. For instance, studies on trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide explored its self-association in solution and the role of intramolecular hydrogen bonding in stabilizing its structure, which is crucial for understanding the behavior of such compounds in various solvents and conditions (Sterkhova, Moskalik, & Shainyan, 2014).

Synthesis and Decomposition Studies

Research also delves into the synthesis and decomposition of benzenediazonium tris((trifluoromethyl)sulfonyl)methanide, highlighting the thermal decomposition pathways of these complex molecules. Such studies are vital for designing synthetic strategies and understanding the stability of sulfonyl-containing compounds (Zhu & Desmarteau, 1993).

Liquid Crystalline Salts Synthesis

Additionally, the synthesis of liquid crystalline 1-alkyl-3-methylimidazolium salts incorporating trifluoromethanesulfonate and bis(trifluoromethanesulfonyl)imide anions highlights the application of sulfonyl chloride derivatives in creating materials with specific phase behavior. This research is indicative of the utility of such compounds in developing advanced materials with tailored properties (Bradley et al., 2002).

Safety and Hazards

Methanesulfonyl chloride is considered hazardous. It is corrosive to metals, causes severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction. It is fatal if inhaled and toxic if swallowed or in contact with skin .

Properties

IUPAC Name

[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClF3N2O3S/c5-14(11,12)1-2-9-3(13-10-2)4(6,7)8/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUDVSYEQHSQOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NOC(=N1)C(F)(F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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